molecular formula C9H8F2N4 B1464932 [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249833-86-0

[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464932
CAS No.: 1249833-86-0
M. Wt: 210.18 g/mol
InChI Key: CGNKOUPGJHRCMJ-UHFFFAOYSA-N
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Description

[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound that features a triazole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) to form the triazole ring. The difluorophenyl group can be introduced via a halogenation reaction, and the methanamine group is typically added through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole, altering its electronic properties.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating diverse chemical libraries.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioisosteric properties, making it a valuable component in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2,3-Difluorophenyl]methanamine: Similar in structure but lacks the triazole ring.

    [2,6-Difluorophenyl]methanamine: Contains a difluorophenyl group but with different substitution pattern.

    2,3-Difluorophenylmethanamine: Features an imidazole ring instead of a triazole ring.

Uniqueness

The uniqueness of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine lies in its triazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug design and materials science, offering advantages in terms of stability and versatility compared to similar compounds.

Biological Activity

[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article discusses the biological activity of this specific compound based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H5F2N3
  • Molecular Weight : 185.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to:

  • Inhibit specific enzymes involved in cellular signaling pathways.
  • Modulate receptor activity, particularly in the context of cancer and infectious diseases.
  • Influence biochemical pathways related to inflammation and oxidative stress.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that triazole compounds inhibited the growth of human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 to 43.4 μM depending on the substitution pattern on the triazole ring .
CompoundCell LineIC50 (μM)
Triazole AMCF-76.2
Triazole BT47D27.3
Triazole CHCT-11643.4

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Studies have shown that derivatives can effectively combat bacterial and fungal infections:

  • Triazoles have demonstrated efficacy against resistant strains of Candida species and various bacterial pathogens .

Antiviral Activity

Research into antiviral effects has revealed that triazole compounds can inhibit viral replication:

  • Certain derivatives have been shown to exhibit antiviral activity against HIV and other viruses by interfering with viral entry or replication processes .

Study 1: Anticancer Efficacy Assessment

A comprehensive study evaluated several triazole derivatives against a panel of 60 human cancer cell lines. The results indicated that compounds with a difluorophenyl substitution exhibited enhanced growth inhibition in multiple cancer types, particularly in leukemia and breast cancer cell lines.

Study 2: Antimicrobial Spectrum

Another study focused on the antimicrobial spectrum of triazole derivatives against common pathogens. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications in treating infections.

Properties

IUPAC Name

[1-(2,3-difluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKOUPGJHRCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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